molecular formula C10H13FO2S B13251468 3,4-Diethylbenzene-1-sulfonyl fluoride

3,4-Diethylbenzene-1-sulfonyl fluoride

Cat. No.: B13251468
M. Wt: 216.27 g/mol
InChI Key: DORKPTHPNJEVDU-UHFFFAOYSA-N
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Description

3,4-Diethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. This particular compound features two ethyl groups at the 3 and 4 positions of the benzene ring, making it a unique derivative of benzenesulfonyl fluoride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3,4-diethylbenzene. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs large-scale fluorosulfonylation processes using sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution Products: Halogenated derivatives of this compound.

    Nucleophilic Substitution Products: Sulfonamides, sulfonates, and sulfonothioates.

Mechanism of Action

The mechanism of action of 3,4-diethylbenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, cysteine, and lysine, in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

    Benzenesulfonyl Fluoride: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methylbenzenesulfonyl Fluoride: Contains a methyl group instead of ethyl groups, affecting its reactivity and steric properties.

    2,4-Diethylbenzenesulfonyl Fluoride: Similar structure but with different substitution pattern, influencing its chemical behavior.

Uniqueness: 3,4-Diethylbenzene-1-sulfonyl fluoride is unique due to the presence of two ethyl groups at the 3 and 4 positions, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also affect its interactions with biological targets, making it a distinct compound in the realm of sulfonyl fluorides .

Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

3,4-diethylbenzenesulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

DORKPTHPNJEVDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)F)CC

Origin of Product

United States

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